molecular formula C18H17FN2O3S B2502088 N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-65-8

N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2502088
CAS RN: 898464-65-8
M. Wt: 360.4
InChI Key: BACIYPWTNCWNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by McCarroll et al. (2007) highlighted the synthesis of antitumor compounds through the interaction of aniline derivatives with arylsulfonyl chlorides, leading to sulfonamides that show selective inhibition of cancer cell lines, particularly in colon and renal origins. This research underscores the quinol pharmacophore's significance in developing therapeutic agents with potential anticancer properties (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).

Fluorine-Containing Derivatives and Radiosensitizing Evaluation

Ghorab et al. (2011) synthesized novel fluorine-containing quinoline and pyrimido[4,5-b]quinoline derivatives with a sulfonamide moiety, designed as carbonic anhydrase inhibiting anticancer drugs. These compounds, particularly 11 and 12, exhibited significant in vitro anticancer activity against the human breast cancer cell line MCF7 and enhanced the cell-killing effect of γ-radiation, indicating their potential in cancer treatment and radiosensitization (Ghorab, Ragab, Heiba, Arafa, & El-Hossary, 2011).

Synthesis of Ring-Fluorinated Derivatives

The work by Ichikawa et al. (2006) demonstrated the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, leading to 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This method provides a pathway for incorporating fluorine into heterocyclic compounds, which is significant for developing pharmaceuticals and materials with enhanced properties (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Cytotoxic Activity of Sulfonamide Derivatives

Research by Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives with various moieties, such as adamantyl and benzothiazole. These compounds were screened for their anticancer activity against breast and colon cancer cell lines, with compound 17 showing potent activity against breast cancer cell lines. This study emphasizes the diversity and potential of sulfonamide derivatives in anticancer drug development (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Mechanism of Action

Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides and quinolines can have various side effects and toxicities, and appropriate safety precautions should be taken when handling and using these compounds .

Future Directions

The future research directions for this compound would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with sulfonamides and quinolines, this compound could potentially be explored for use in various therapeutic applications .

properties

IUPAC Name

N-(3-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-14-4-1-5-15(11-14)20-25(23,24)16-9-12-3-2-8-21-17(22)7-6-13(10-16)18(12)21/h1,4-5,9-11,20H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACIYPWTNCWNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.